(3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid
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Overview
Description
(3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five methylene bridges and one amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carbonyl Group: This step often involves the use of reagents such as acyl chlorides or anhydrides to introduce the carbonyl functionality.
Final Assembly: The final step involves coupling the two piperidine rings through a carbonyl linkage, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its piperidine backbone is a common motif in many pharmaceuticals, and modifications to this structure can lead to compounds with therapeutic potential.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties, such as increased strength or flexibility.
Mechanism of Action
The mechanism of action of (3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
Piperidine-4-carboxylic acid: A piperidine derivative with a carboxylic acid group at the 4-position.
Uniqueness
What sets (3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid apart from these similar compounds is its dual piperidine ring structure linked through a carbonyl group. This unique arrangement allows for more complex interactions and applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
448281-71-8 |
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Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(3R)-1-[(3R)-piperidine-3-carbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c15-11(9-3-1-5-13-7-9)14-6-2-4-10(8-14)12(16)17/h9-10,13H,1-8H2,(H,16,17)/t9-,10-/m1/s1 |
InChI Key |
MPXWDTJKNQMJLX-NXEZZACHSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)N2CCC[C@H](C2)C(=O)O |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCCC(C2)C(=O)O |
Origin of Product |
United States |
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